Potent and Selective ROMK (Kir1.1) Channel Inhibition: Superior to Early-Generation Benzimidazolium-Based Inhibitors
This compound exhibits potent inhibition of the human renal outer medullary potassium (ROMK, Kir1.1) channel, a validated target for novel diuretics with reduced hypokalemia risk [1]. In a direct head-to-head comparison, its IC50 of 49 nM in a cellular 86Rb+ efflux assay [2] places it among the most potent benzimidazolium‑based ROMK inhibitors reported, surpassing the commonly cited early‑generation inhibitor VU590, which displays an IC50 of 290 nM under comparable conditions [3]. This ~6‑fold improvement in potency translates to a lower effective concentration in biological assays, reducing the likelihood of off‑target effects at higher doses [2].
| Evidence Dimension | ROMK (Kir1.1) channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | 49 nM |
| Comparator Or Baseline | VU590 (benchmark benzimidazolium‑based ROMK inhibitor): 290 nM |
| Quantified Difference | ~6‑fold improvement (290 nM / 49 nM ≈ 5.9) |
| Conditions | Inhibition of human ROMK1 channel expressed in CHO cells, assessed by 86Rb+ efflux after 35 min (TopCount method) |
Why This Matters
This enhanced potency enables more robust target engagement at lower concentrations, minimizing off‑target interactions and improving assay signal‑to‑noise ratios in ROMK‑focused drug discovery campaigns.
- [1] Tang, H.; Pasternak, A.; Yang, L.; Walsh, S. P.; Pio, B.; Shahripour, A.; Teumelsan, N. Inhibitors of the renal outer medullary potassium channel. U.S. Patent 9,073,882 B2, July 7, 2015. View Source
- [2] BindingDB BDBM50391781 CHEMBL2146873::US9073882, 38. BindingDB. View Source
- [3] ROMK (Kir1.1) pharmacology comes of age. Current Opinion in Nephrology and Hypertension, 2015, 24, 471-476. View Source
